molecular formula C16H19BCl2N2O2 B1472654 1-(3,4-Dichlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1604036-61-4

1-(3,4-Dichlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1472654
CAS RN: 1604036-61-4
M. Wt: 353.1 g/mol
InChI Key: XEIYZXNGOUHCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3,4-Dichlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C16H19BCl2N2O2 and a molecular weight of 353.05 . It’s not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a dichlorobenzyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .

Scientific Research Applications

Synthesis and Characterization

This compound is a part of a broader class of compounds that have been extensively studied for their synthesis and structural characterization. Research on related compounds demonstrates the importance of these compounds in the synthesis of organic intermediates, which have applications in material science and pharmaceuticals. For instance, studies on similar boronic ester-containing pyrazoles highlight their utility as intermediates in organic synthesis due to their stability and reactivity in cross-coupling reactions (Liao et al., 2022). These studies involve detailed spectroscopic analysis (FT-IR, NMR, MS) and X-ray diffraction to confirm the structures, further supported by DFT studies to understand their electronic and molecular structure.

Application in Material Science

Compounds with boronic ester functionalities, similar to the one , find applications in material science, particularly in the development of polymers with specific optical and electrical properties. For example, the synthesis of polymers incorporating boronic ester-functionalized pyrazoles can lead to materials with unique color and luminescence properties, which are valuable for electronic and photonic applications (Welterlich, Charov, & Tieke, 2012). These properties are essential for creating advanced materials for OLEDs and other electronic devices.

Contributions to Organic Chemistry

The utility of these compounds extends to the synthesis of bioactive molecules, demonstrating their versatility as building blocks in medicinal chemistry. The ability to introduce boronic ester groups into complex molecules allows for the construction of compounds with potential biological activity, opening pathways for the development of new drugs and therapeutic agents. Research into similar compounds shows their role in the synthesis of molecules with antibacterial and anticancer activities, showcasing the importance of these intermediates in discovering new treatments (Rai et al., 2009).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BCl2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIYZXNGOUHCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dichlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(3,4-Dichlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(3,4-Dichlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(3,4-Dichlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(3,4-Dichlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
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1-(3,4-Dichlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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